![molecular formula C13H13N3O4 B2807644 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 887872-43-7](/img/structure/B2807644.png)

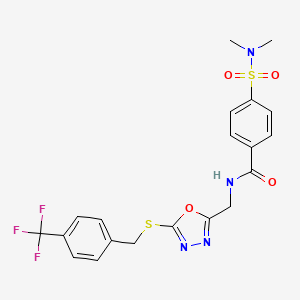

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

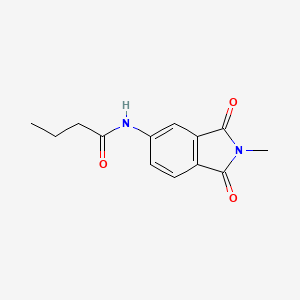

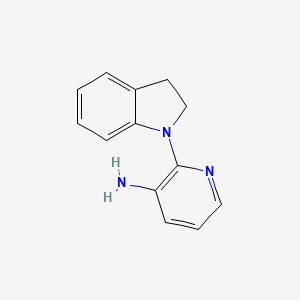

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal of the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and dihydrobenzodioxin rings. Oxadiazoles are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis and Evaluation as Inhibitors of Platelet Aggregation

N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, related to the chemical structure of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)propionamide, were synthesized and evaluated for their effects on platelet aggregation. These compounds, including structurally related N-[4-([1,2,4]oxadiazol-5-yl)-2,3-dihydro[1]benzoxepin-5-yl]formamide oximes, demonstrated potential in modulating platelet aggregation, an essential factor in blood clot formation and cardiovascular diseases (Okuda, Zhang, Ohtomo, Hirota, & Sasaki, 2011).

Anticancer Potential

A series of compounds structurally related to this compound were synthesized and evaluated for their anticancer activities. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential of such compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antibacterial and Antifungal Properties

Research on 2,6-difluorobenzamides, a group that includes compounds similar to this compound, has shown promising antibacterial properties. These compounds have demonstrated the ability to interfere with bacterial cell division by inhibiting key proteins, indicating their potential as antibacterial drugs (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Antioxidant Activity

Some derivatives of 1,3,4-oxadiazoles, structurally similar to the compound , have been synthesized and evaluated for their antioxidant activity. These compounds have shown significant free-radical scavenging ability, suggesting their potential use in combating oxidative stress, a contributing factor in various diseases including cancer and cardiovascular disorders (Bondock, Adel, & Etman, 2016).

Nematocidal Activity

Recent studies have developed novel 1,2,4-oxadiazole derivatives, related to this compound, with potential nematocidal activities. These compounds have shown promising results against certain nematode species, indicating their potential use in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound prevents the bacteria from establishing a strong, resistant community, making them more susceptible to treatment .

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to itssulfonamide and benzodioxane fragments . Sulfonamides are known to inhibit the enzyme involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction . Benzodioxane derivatives have been identified as having anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .

Result of Action

The compound’s action results in the inhibition of bacterial biofilm growth . In particular, it has shown significant activity against B. subtilis, with a bacterial biofilm growth inhibition rate of 60.04% . This suggests that the compound could be effective in treating infections caused by these bacteria.

Future Directions

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWVLTYVCHMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)